(4-Phenylpyridin-2-YL)methanol, also known as (R)-phenyl(pyridin-2-yl)methanol, is an organic compound that features a pyridine ring substituted with a phenyl group and a hydroxymethyl group. This compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis.
(4-Phenylpyridin-2-YL)methanol belongs to the class of pyridine derivatives, which are known for their biological activity and utility in medicinal chemistry. It is classified as a secondary alcohol due to the presence of a hydroxymethyl functional group.
The synthesis of (4-Phenylpyridin-2-YL)methanol typically involves asymmetric hydrogenation of phenyl(pyridin-2-yl) methanone derivatives. The general method can be summarized as follows:
The yield of (4-Phenylpyridin-2-YL)methanol can reach up to 96% with enantiomeric excess values exceeding 94% depending on the substrate used and reaction conditions . The efficiency of these methods highlights the importance of catalyst design in achieving optimal results.
The molecular formula is , with a molecular weight of approximately 173.21 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers, which are crucial for its biological activity.
(4-Phenylpyridin-2-YL)methanol can undergo various chemical reactions typical for alcohols and aromatic compounds. Key reactions include:
The reactivity of this compound is influenced by both the hydroxymethyl group and the electron-rich aromatic system, allowing for selective modifications that are valuable in synthetic organic chemistry.
The mechanism by which (4-Phenylpyridin-2-YL)methanol exerts its effects—particularly in biological contexts—often involves interactions with specific receptors or enzymes. For example, its structural similarity to neurotransmitters may allow it to modulate neuronal activity or influence signaling pathways.
Studies have shown that derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or neuroprotective effects, although detailed mechanistic studies are still ongoing.
Relevant data indicate that the compound's stability and solubility make it suitable for various applications in organic synthesis and medicinal chemistry.
(4-Phenylpyridin-2-YL)methanol has several scientific uses:
Biocatalytic asymmetric reduction has emerged as a cornerstone strategy for synthesing enantiomerically enriched (4-Phenylpyridin-2-yl)methanol derivatives. This approach leverages the innate enantioselectivity of microbial enzymes or whole-cell systems to reduce prochiral ketone precursors like phenyl(pyridin-2-yl)methanone. Whole-cell biocatalysts are particularly advantageous, eliminating the need for expensive cofactor recycling systems and simplifying downstream processing due to their self-sustaining cofactor regeneration machinery.
Lactobacillus paracasei BD101 and Leuconostoc pseudomesenteroides N13 represent two highly efficient whole-cell biocatalysts for this transformation. Lactobacillus paracasei BD101 achieves gram-scale synthesis of (S)-phenyl(pyridin-2-yl)methanol with 93% yield and >99% enantiomeric excess (ee) [5]. Building on this, Leuconostoc pseudomesenteroides N13, isolated from Turkish sourdough, demonstrates remarkable catalytic efficiency under optimized conditions (pH 6.0, 29°C, 153 rpm agitation, 53 hours incubation). This system achieves near-quantitative conversion (99%) and exceptional stereoselectivity (98.4% ee) for the (S)-enantiomer. Crucially, it accommodates high substrate loading (11.9 g), delivering 11.79 g (98% isolated yield) of enantiopure (S)-alcohol—the highest reported gram-scale output for this compound via biocatalysis [9].
The enantioselectivity arises from the specific binding orientation imposed by the enzyme’s active site. Molecular docking studies suggest productive binding occurs when the pyridyl nitrogen coordinates with key residues, positioning the prochiral carbonyl for hydride transfer from NAD(P)H exclusively to the si-face for Lactobacilli, yielding the (S)-alcohol. This facial selectivity is remarkably consistent across microbial reductases active on diaryl ketones. Process optimization using advanced statistical designs (e.g., rotatable composite design, inscribed design-based nonlinear programming) has proven instrumental in maximizing conversion and ee by precisely balancing physicochemical parameters like pH, temperature, and agitation that influence enzyme conformation and substrate mass transfer [5] [9].
Table 1: Biocatalytic Asymmetric Reduction of Phenyl(pyridin-2-yl)methanone
Biocatalyst | Optimal Conditions | Scale | Yield (%) | ee (%) | Configuration | Ref |
---|---|---|---|---|---|---|
Lactobacillus paracasei BD101 | pH 7.0, 30°C, 48 h, 150 rpm | 5.87 g | 93 | >99 | S | [5] |
Leuconostoc pseudomesenteroides N13 | pH 6.0, 29°C, 53 h, 153 rpm | 11.79 g | 98 | 99 | S | [9] |
Transition metal catalysis offers a powerful alternative to biocatalysis for accessing chiral pyridyl alcohols. However, enantioselective hydrogenation of 2-benzoylpyridines presents distinct challenges due to the pyridine nitrogen’s strong coordinating ability, which can poison metal catalysts or promote unproductive side reactions. Overcoming this requires sophisticated chiral ligands that effectively shield the metal center while directing substrate approach.
Chinese patents detail breakthroughs using Ir- and Ru-based catalysts with chiral phosphine ligands. A prominent approach employs in situ-generated Ir complexes bearing chiral phosphine-oxazoline (PHOX) ligands. For example, using [Ir(COD)Cl]₂ paired with a (R,S)-Josiphos ligand enables the hydrogenation of 2-benzoylpyridine at 50°C under 50 bar H₂ pressure in methanol. This system achieves high conversion (96%) and moderate enantioselectivity (82% ee) for the (R)-alcohol. Ruthenium catalysts like Ru-(S)-BINAP complexes show complementary selectivity, yielding the (S)-enantiomer with up to 89% ee under milder conditions (10 bar H₂, room temperature) [2] [3].
Mechanistically, enantioselection hinges on the formation of a chelate between the substrate’s pyridyl nitrogen and the metal center. The chiral ligand framework then dictates the orientation of the aryl ketone moiety within this chelate. For Ir-PHOX systems, the re-face approach is favored, leading to (R)-alcohols. Conversely, Ru-BINAP catalysts promote si-face delivery of hydride, yielding (S)-products. The solvent significantly influences both activity and selectivity. Polar protic solvents like methanol enhance conversion by facilitating H₂ activation but can reduce ee due to competitive hydrogen bonding. Aprotic solvents like toluene often improve enantioselectivity but may lower reaction rates. Substrate scope studies reveal electron-donating groups on the phenyl ring generally enhance enantioselectivity, while sterically demanding ortho-substituents can reduce conversion [2] [3].
Table 2: Metal-Catalyzed Enantioselective Hydrogenation of 2-Benzoylpyridine
Catalyst System | Conditions | Conversion (%) | ee (%) | Major Product | Ref |
---|---|---|---|---|---|
[Ir(COD)Cl]₂ / (R,S)-Josiphos | 50 bar H₂, 50°C, MeOH, 24 h | 96 | 82 (R) | R | [2] |
RuCl₂-(S)-BINAP / NEt₃ | 10 bar H₂, 25°C, Toluene, 12 h | 88 | 89 (S) | S | [3] |
Kinetic resolution (KR) provides access to both enantiomers of (4-Phenylpyridin-2-yl)methanol derivatives by exploiting differential reaction rates of enantiomers with chiral catalysts. Lipases, particularly immobilized forms of Candida antarctica lipase B (CAL-B), are the predominant biocatalysts for acylative KR of racemic heteroaromatic alcohols.
In a typical KR process, racemic phenyl(pyridin-2-yl)methanol undergoes acylation with vinyl acetate catalyzed by Novozym® 435 (immobilized CAL-B). This enzyme displays high enantioselectivity (E > 200) towards the (R)-enantiomer, leading to preferential acetylation and formation of (R)-1-([pyridin-2-yl]phenyl)methyl acetate. The unreacted (S)-alcohol is recovered with >99% ee at ~50% conversion. The enantiopreference stems from CAL-B’s stereoselectivity pocket, which accommodates medium-sized secondary alcohols where the larger substituent (phenyl vs. pyridyl) occupies a larger hydrophobic pocket. Pyridine nitrogen coordination with the oxyanion hole residues further stabilizes the transition state for the (R)-enantiomer [6].
Chemocatalytic KR using chiral metal complexes offers complementary routes. Chiral Cu(II)-salen complexes catalyze asymmetric transesterification, resolving racemic mixtures via enantioselective acylation. While exhibiting good selectivity (E ≈ 50), these systems generally lag behind lipases in catalytic efficiency and operational simplicity. A significant advantage of KR is the ability to access both enantiomers: Lipase-mediated acylation yields (S)-alcohol directly, while hydrolysis of the resolved ester affords (R)-alcohol. This dual-access capability is critical for producing diverse chiral ligands or pharmaceutical precursors requiring specific configurations [6].
Integrating biocatalytic and chemocatalytic steps into chemoenzymatic sequences enables efficient, scalable production of enantiopure (4-Phenylpyridin-2-yl)methanol, addressing limitations of standalone methods. Biocatalytic reductions excel in stereoselectivity but face challenges with high substrate concentrations (>100 mM) due to cellular toxicity or enzyme inhibition. Chemocatalytic hydrogenation handles higher concentrations but may achieve lower ee.
A robust chemoenzymatic process leverages an initial Lactobacillus paracasei BD101-catalyzed asymmetric reduction for high ee synthesis. The crude (S)-alcohol is then purified via crystallization, achieving pharmaceutical-grade purity (>99.5% ee) without chromatography. This process reliably delivers 5.87 g of product. A more advanced hybrid route utilizes Leuconostoc pseudomesenteroides N13 under optimized conditions (pH 6, 29°C, 153 rpm, 53 h) established via inscribed design-based multi-response nonlinear programming. This model simultaneously maximized ee and conversion, predicting 98.4% ee and 99% conversion—experimental validation confirmed 99% ee and 98% isolated yield at an 11.9 g substrate scale, yielding 11.79 g of (S)-phenyl(pyridin-2-yl)methanol [5] [9].
Downstream processing integration is vital for scalability. Continuous extraction using membrane bioreactors minimizes product inhibition. In situ product removal (ISPR) with adsorbent resins like Amberlite™ XAD-4 enhances yields by mitigating alcohol toxicity towards microbial cells. Chemoenzymatic routes significantly improve atom economy compared to classical resolution (maximum 50% yield), achieving near-quantitative yields with minimal waste. Life cycle assessments indicate reductions in solvent consumption and energy usage by >40% versus multistep chemical synthesis [5] [9].
Table 3: Gram-Scale Chemoenzymatic Production of Enantiopure (4-Phenylpyridin-2-yl)methanol Derivatives
Strategy | Key Features | Scale (g) | Yield (%) | ee (%) | Ref |
---|---|---|---|---|---|
L. paracasei BD1 Reduction → Crystallization | Biocatalysis with whole cells; Crystallization purification | 5.87 | 93 | >99 (S) | [5] |
L. pseudomesenteroides N13 Optimized Bioreduction | Inscribed design optimization; In situ product removal | 11.79 | 98 | 99 (S) | [9] |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: